molecular formula C18H16Cl2N2O2 B268225 2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B268225
M. Wt: 363.2 g/mol
InChI Key: UDXZNNXNBBSRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. This compound is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Mechanism of Action

The mechanism of action of DPCPX involves its binding to the adenosine A1 receptor and blocking the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and activates them. By blocking the binding of adenosine, DPCPX inhibits the activity of adenosine A1 receptors and prevents their downstream signaling pathways from being activated.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DPCPX can inhibit the proliferation of cancer cells, reduce the release of inflammatory cytokines, and modulate the activity of ion channels. In vivo studies have shown that DPCPX can improve cognitive function, reduce ischemic injury, and modulate cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using DPCPX in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists. This may require higher concentrations of DPCPX to achieve the desired effect, which can increase the risk of off-target effects.

Future Directions

For research on DPCPX include the development of more potent and selective adenosine A1 receptor antagonists and the investigation of the role of adenosine A1 receptors in different physiological processes and disease states.

Synthesis Methods

The synthesis of DPCPX involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure DPCPX. This synthesis method is well established and has been used in numerous studies.

Scientific Research Applications

DPCPX is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine receptors are G-protein-coupled receptors that are involved in a wide range of physiological processes such as sleep regulation, cardiovascular function, and immune response. DPCPX is a selective antagonist of adenosine A1 receptors, which means that it can block the binding of adenosine to these receptors and inhibit their activity.

properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-8-15(16(20)11-13)17(23)21-14-6-3-12(4-7-14)18(24)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,23)

InChI Key

UDXZNNXNBBSRLA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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